(3R,5R)-1-benzyl-5-methyl-piperidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(3R,5R)-1-benzyl-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 |
InChI Key |
ADFBVTAJGJLTTL-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CN(C1)CC2=CC=CC=C2)O |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3r,5r 1 Benzyl 5 Methyl Piperidin 3 Ol and Its Stereoisomers
Retrosynthetic Analysis of the (3R,5R)-1-Benzyl-5-methyl-piperidin-3-ol Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that form the basis for various synthetic strategies. The primary bond disconnections to consider are the carbon-nitrogen bonds and the carbon-carbon bonds that form the piperidine (B6355638) ring.
One common approach involves the disconnection of the N-benzyl bond, suggesting a late-stage benzylation of a pre-formed 3-hydroxy-5-methylpiperidine core. Further disconnection of the piperidine ring can be envisioned through an intramolecular cyclization. For instance, a key intermediate could be a δ-amino alcohol, which upon cyclization would form the desired six-membered ring. This amino alcohol precursor could arise from the reduction of a corresponding δ-amino ketone or δ-amino ester.
Another powerful retrosynthetic approach is the intramolecular Michael addition (aza-Michael reaction). nih.gov This strategy involves an acyclic precursor containing an amine and an α,β-unsaturated carbonyl moiety. The stereochemistry at the C3 and C5 positions can be established through stereoselective conjugate addition.
Furthermore, a Diels-Alder or a related cycloaddition reaction can be considered, where a diene and a dienophile containing the necessary functionalities would construct the piperidine ring in a highly controlled manner. The substituents on the diene and dienophile would be chosen to guide the desired stereochemical outcome.
Finally, functional group interconversions play a crucial role. The hydroxyl group at C3 can be introduced via the reduction of a ketone at the same position. The methyl group at C5 can be incorporated through the alkylation of a suitable precursor. These retrosynthetic pathways provide a roadmap for the diverse synthetic methodologies discussed in the subsequent sections.
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure this compound necessitates the use of asymmetric synthesis techniques. These can be broadly categorized into chiral pool-derived routes and chiral auxiliary-mediated transformations.
Chiral Pool-Derived Synthetic Routes
The chiral pool provides readily available and enantiomerically pure starting materials, which can be elaborated into the target molecule, thereby transferring their inherent chirality.
(S)-Pyroglutaminol, derived from the naturally abundant L-glutamic acid, is a versatile chiral building block for the synthesis of substituted piperidines. nih.govgoogle.com A plausible synthetic route could commence with the protection of the amino and hydroxyl groups of (S)-pyroglutaminol. The lactam ring can then be opened to reveal a linear amino acid derivative. Subsequent chain extension and functional group manipulations would lead to an acyclic precursor poised for intramolecular cyclization to form the desired (3R,5R)-piperidine ring. The stereocenter from the starting pyroglutaminol would direct the formation of one of the stereocenters in the target molecule, while the other would be controlled through subsequent stereoselective reactions.
A multi-step synthesis starting from L-glutamic acid can yield enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. nih.gov This general strategy involves esterification, Boc-protection, reduction of the diester to a diol, tosylation, and finally cyclization with an appropriate amine. nih.gov While not directly yielding the target molecule, this methodology demonstrates the utility of glutamic acid as a chiral precursor for substituted piperidines.
(S)-Epichlorohydrin is a valuable C3 chiral synthon in organic synthesis. youtube.comrsc.org Its electrophilic nature allows for regioselective ring-opening reactions with various nucleophiles, establishing a new stereocenter. A potential synthetic strategy towards this compound could involve the reaction of (S)-epichlorohydrin with a suitable nitrogen nucleophile, such as benzylamine, to form a chlorohydrin intermediate. This intermediate could then undergo further functionalization and cyclization to construct the piperidine ring. The stereochemistry at the C3 position would be derived from the starting epoxide, while the C5 methyl group would need to be introduced stereoselectively in a subsequent step. Enzymatic approaches are also prominent in producing chiral epichlorohydrin, offering a green and efficient alternative. rsc.orgnih.gov
Carbohydrates, such as D-fructose and D-aldoses, offer a rich source of chirality and are widely used in the synthesis of polyhydroxylated piperidines, also known as iminosugars. mdpi.comdtic.milnih.govresearchgate.net These starting materials can be chemically modified to create advanced intermediates for piperidine synthesis. youtube.com For instance, D-fructose can be converted into a nitrone derivative, which upon reduction, can yield polyhydroxylated piperidines. researchgate.net By selective protection and deoxygenation of the hydroxyl groups and introduction of a methyl group, it is conceivable to transform a carbohydrate-derived piperidine into the desired this compound. This approach leverages the multiple stereocenters present in the starting carbohydrate to control the stereochemistry of the final product.
| Starting Material | Key Transformations | Potential for Target Synthesis |
| D-Fructose | Conversion to furan (B31954) derivatives, nitrone formation, reduction | Provides a highly functionalized and chiral backbone that can be modified to introduce the required methyl and hydroxyl groups with the correct stereochemistry. youtube.comresearchgate.net |
| D-Aldoses | Oxidative cleavage, amination, cyclization | Offers a variety of stereochemical arrangements that can be exploited to access different stereoisomers of the target piperidine. |
Chiral Auxiliary-Mediated Transformations for Asymmetric Induction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. rsc.orgacs.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor to control the stereoselective introduction of the methyl and hydroxyl groups.
For example, a chiral auxiliary could be attached to an achiral piperidinone. Subsequent diastereoselective alkylation to introduce the methyl group at C5, followed by a diastereoselective reduction of the ketone at C3, would yield a piperidinol with the desired relative and absolute stereochemistry. The final step would be the removal of the chiral auxiliary. Carbohydrates themselves can also act as powerful chiral auxiliaries in the synthesis of piperidine derivatives. researchgate.net
Asymmetric Catalysis in Piperidine Ring Construction
The construction of enantiomerically enriched piperidine rings is a cornerstone of modern pharmaceutical synthesis, with asymmetric catalysis being a primary tool. snnu.edu.cnnih.gov Various transition metals and chemo-enzymatic strategies have been developed to afford access to specific stereoisomers.
Rhodium-catalyzed asymmetric reductive Heck reactions represent a powerful method for creating 3-substituted tetrahydropyridines, which are direct precursors to 3-substituted piperidines. snnu.edu.cn This approach involves a three-step sequence: partial reduction of pyridine (B92270), Rh-catalyzed asymmetric carbometalation with boronic acids, and a final reduction. snnu.edu.cn This methodology provides high yields and excellent enantioselectivity across a wide range of functional groups. snnu.edu.cn Similarly, iridium catalysts have proven effective for the asymmetric hydrogenation of pyridinium (B92312) salts, proceeding through an outer-sphere dissociative mechanism where the product's configuration is set by stereoselective enamine protonation. nih.gov
Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines offers a direct route to 2,3-cis-disubstituted piperidines with high regio-, diastereo-, and enantioselectivity. nih.gov This method's success hinges on the coordinate-controlled regioselective borocupration, which demonstrates broad substrate scope under mild conditions. nih.gov
Chemo-enzymatic cascades provide a highly selective alternative for producing stereo-defined piperidines. acs.orgnih.gov One such strategy employs a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into 3- and 3,4-substituted piperidines with precise stereocontrol. acs.orgnih.gov The process involves the oxidation of a tetrahydropyridine (B1245486) by 6-hydroxy-D-nicotine oxidase (6-HDNO) to an α,β-unsaturated iminium ion intermediate, which is then stereoselectively reduced by an ene-imine reductase (EneIRED). nih.gov This dynamic kinetic resolution allows for high enantiomeric excess. nih.gov
In a synthesis directly targeting a precursor, the asymmetric synthesis of (R)-N-benzyl-5-methylhydroxy-piperidone was achieved using (S)-4-benzyloxazolidinone as a chiral auxiliary. ntu.edu.sg An alternative approach involving asymmetric catalysis through the desymmetrization of 1,3-diols was also investigated, though it yielded lower enantiomeric excess (up to 47% ee) with a Trost catalyst. ntu.edu.sg
Diastereoselective Control in Synthesis
Strategies for Diastereomeric Ratio Enhancement
Achieving high diastereoselectivity is critical in the synthesis of polysubstituted piperidines. Several strategies have been developed to enhance the diastereomeric ratio (d.r.), often by exploiting thermodynamic or kinetic control.
One effective strategy involves the use of an iron catalyst, FeCl₃, which facilitates the cyclization of allylic substrates to yield cis-2,6-disubstituted piperidines with high diastereoselectivity (cis/trans from 90/10 to 99/1). acs.org The high selectivity is attributed to the iron-catalyzed thermodynamic equilibration of the initially formed diastereomeric mixture, which leads to the accumulation of the more stable cis-isomer via a proposed zwitterionic intermediate. acs.org
Radical cyclizations also offer a pathway to control diastereoselectivity. A 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters produces 2,4,5-trisubstituted piperidines, yielding only two of the four possible diastereoisomers with d.r. ranging from 3:2 to 40:1, depending on the radical stabilizing group. nih.gov
The nitro-Mannich reaction is another powerful tool for establishing stereocenters. The reaction between β-aryl/heteroaryl substituted nitroalkanes and a glyoxylate (B1226380) imine can provide β-nitro-amines with good selectivity (70:30 to >95:5) for the syn, anti-diastereoisomers, which can then be cyclized to stereochemically pure piperidines. researchgate.net
Other methods include the aza-Prins cyclization, where an N-sulfinyl iminium ion intermediate adopts a kinetically favorable chair conformation, leading to stereoselective ring closure. usm.edu Intramolecular Corey–Chaykovsky ring-closing reactions have also been used to generate bicyclic lactams, precursors to 4-hydroxy piperidines, with high diastereoselectivity. nih.gov
| Strategy | Key Reagents/Catalysts | Typical Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Thermodynamic Equilibration | FeCl₃·6H₂O | 90:10 to 99:1 (cis favored) | acs.org |
| Radical Cyclization | Bu₃SnH, AIBN | 3:2 to 40:1 | nih.gov |
| Nitro-Mannich Reaction | Chiral Imine/Nitroalkane | >95:5 (syn, anti) | researchgate.net |
| Aza-Prins Cyclization | Acidic activation of N-sulfinyl enamine | Stereoselective | usm.edu |
| Corey–Chaykovsky Ring-Closing | Sulfonium salts | High diastereoselectivity | nih.gov |
Stereochemical Outcomes in Ring Expansion and Alkylation Reactions
Alkylation and ring expansion reactions are fundamental transformations for modifying existing heterocyclic frameworks, and their stereochemical outcomes are crucial for accessing specific isomers.
In the context of alkylation, the diastereoselective α-alkylation of piperidines can be achieved through a sequence involving the formation of a chiral nonracemic N-sulfinylpiperidine, anodic oxidation to an N-sulfinyliminium ion, and subsequent nucleophilic addition. researchgate.net This process has been shown to yield diastereomeric excesses (d.e.) between 92% and 99%. researchgate.net A study on the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) demonstrated that the stereochemical outcome of methylation is highly dependent on the reaction conditions. researchgate.net When the hydroxyl group of the chiral auxiliary was unprotected, alkylation with 2.5 equivalents of s-BuLi resulted in a single diastereoisomer. researchgate.net Conversely, protecting the hydroxyl group and using 1.5 equivalents of s-BuLi led to a 1:2.5 mixture of diastereoisomers. researchgate.net This highlights the profound influence of protecting groups and stoichiometry on stereocontrol.
| Hydroxyl Group Status | s-BuLi Equivalents | Diastereomer Ratio (1:8) | Methylation Yield | Reference |
|---|---|---|---|---|
| Unprotected | 2.5 eq. | Single isomer (1) | 91% (overall) | researchgate.net |
| Protected (OTBS) | 1.5 eq. | 1:2.5 | 90% | researchgate.net |
Ring expansion reactions also provide a pathway to larger N-heterocycles with defined stereochemistry. Palladium-catalyzed allylic amine rearrangements can facilitate a two-carbon ring expansion of 2-vinyl piperidines to azocanes with a high degree of enantio-retention. chemrxiv.org The stereochemical and regiochemical outcome of ring expansion sequences, such as the expansion of a substituted cyclopentanone (B42830) to a cyclic hydroxamic acid, is a key consideration in the total synthesis of complex alkaloids containing piperidine substructures. researchgate.net
Diastereoisomer Separation and Purification Techniques (e.g., Column Chromatography)
Following a synthesis that produces a mixture of diastereomers, effective separation and purification are paramount. While thin-layer chromatography (TLC) may fail to resolve diastereomeric mixtures, column chromatography is a standard and often successful technique. rsc.org
Flash chromatography on silica (B1680970) gel is frequently employed for the separation of diastereomeric piperidine derivatives. researchgate.net For instance, the diastereomers of N-protected 3-methylpiperidin-2-one, produced in a 1:2.5 ratio, were completely separated using this method. researchgate.net Similarly, after derivatization reactions, the resulting products are often purified by column chromatography to isolate the desired compound from reaction byproducts and any remaining starting materials. rsc.org
For particularly challenging separations, more advanced techniques are utilized. Supercritical fluid chromatography (SFC) with chiral stationary phases has emerged as a powerful tool for the purification of diastereomers from complex mixtures, such as natural product extracts. researchgate.net This method can be scaled for preparative purposes and offers high throughput and purity. researchgate.net In some cases, mechanical separation of diastereomeric crystals under a microscope can be performed, although this is less common and typically used on a small scale. rsc.org
Specific Reaction Mechanisms and Conditions in this compound Synthesis
Cyclization and Ring-Forming Reactions
The formation of the piperidine ring is the pivotal step in the synthesis of this compound and its analogs. Various cyclization strategies are employed to construct this heterocyclic core.
A direct synthesis of an enantiopure precursor, (R)-N-benzyl-5-methylhydroxy-piperidone, involved an intramolecular cyclization as a key step. ntu.edu.sg This cyclization followed a diastereoselective aldol (B89426) reaction and subsequent hydrolysis, amidation, and removal of the chiral auxiliary. ntu.edu.sg
Reductive cyclization is another common strategy. For instance, a diastereoselective nitro-Mannich reaction can be followed by a reductive cyclization using reagents like BF₃·OEt₂ and Et₃SiH to yield stereochemically pure piperidines. researchgate.net Intramolecular reductive amination/cyclization cascades of alkynes, mediated by acid, can also form the piperidine ring through an iminium ion intermediate that is subsequently reduced. nih.gov
Radical cyclizations provide an alternative mechanistic pathway. The 6-exo cyclization of radicals, often generated from bromo-precursors using tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN, onto unsaturated esters is a viable method for forming polysubstituted piperidines. nih.gov
More complex cascade reactions can efficiently build the piperidine skeleton. The aza-Prins cyclization is initiated by the acidic activation of an enamine to an N-sulfinyl iminium ion, which then undergoes a stereoselective cyclization. usm.edu In a different approach, a synthesis of a related (3R,5R)-δ-hydroxypiperazic acid relied on late-stage diazinane ring formation after the acyclic precursor was incorporated into a peptide chain. nsf.gov This strategy highlights the flexibility of forming the heterocyclic ring at various points in a synthetic sequence. nsf.gov
An in-depth examination of synthetic strategies for producing this compound and its various stereoisomers reveals a reliance on precise and adaptable chemical transformations. The methodologies employed are critical for establishing the desired stereochemistry and functional group arrangement within the piperidine core. Key approaches include targeted functional group interconversions, specific cleavage reactions for ring formation, and carefully controlled hydrogenation protocols for deprotection.
2 Targeted Functional Group Interconversions (e.g., Reductions, Alkylations, Substitutions)
The synthesis of substituted piperidinols like this compound often involves the strategic manipulation of functional groups on a pre-existing ring or a precursor molecule. These interconversions are crucial for introducing the required substituents and establishing the correct stereochemistry.
Key interconversions include the reduction of various functional groups to yield the desired alcohol and alkyl moieties. For instance, the synthesis of piperidine derivatives can start from pyridinium salts, which are reduced to the corresponding tetrahydropyridine. researchgate.net Further reduction of the double bond within the tetrahydropyridine ring can then lead to the saturated piperidine skeleton. Another common strategy involves the reduction of a carboxylic acid group, often via its mixed anhydride, to a primary alcohol, which can then be further modified. nsf.gov
Alkylation is another fundamental tool, used to introduce carbon-based substituents onto the piperidine ring. The synthesis of the related (3R,5S)-5-methylpiperidin-3-ol, for example, can be achieved through the alkylation of a lithiated intermediate with methyl iodide to install the C5-methyl group. evitachem.com The choice of starting material, often a chiral compound, is essential to ensure the correct final stereochemistry. evitachem.com
The table below summarizes various functional group interconversion methods relevant to the synthesis of substituted piperidinols.
| Transformation | Substrate | Reagents/Conditions | Product | Reference |
| Pyridinium Salt Reduction | Pyridinium Salt | Sodium Borohydride (B1222165) (NaBH₄) | Tetrahydropyridine | researchgate.net |
| Carboxylic Acid Reduction | Carboxylic Acid | Mixed Anhydride Formation, followed by reduction | Primary Alcohol | nsf.gov |
| Alkylation | Lithiated Piperidine Intermediate | Methyl Iodide (CH₃I) | Methyl-substituted Piperidine | evitachem.com |
| Oxidation | Secondary Alcohol | Pyridinium dichromate-acetic anhydride | Ketone | researchgate.net |
3 Regio- and Stereospecific Cleavage Reactions (e.g., Epoxide Ring Opening with Nucleophiles)
The construction of the 3-hydroxy-5-methyl-piperidine core with precise stereochemistry often relies on the ring-opening of a strained heterocyclic intermediate, most notably an epoxide. This approach allows for the simultaneous introduction of two functional groups in a highly controlled, stereospecific manner.
A prominent strategy involves the synthesis of a 1-benzyl-3,4-epoxypiperidine intermediate. The subsequent nucleophilic attack on this epoxide ring dictates the final substitution pattern. The reaction of such an epoxide with an amine, like benzylamine, in the presence of a Lewis acid such as lithium perchlorate, proceeds with high regio- and stereoselectivity. researchgate.net This process typically results in the trans-diaxial opening of the epoxide, establishing a trans relationship between the newly introduced amine and the resulting hydroxyl group. researchgate.net The specific activation of the oxirane ring is key to this selectivity. researchgate.net
Similarly, organometallic reagents can be used as nucleophiles to introduce alkyl groups. In a related synthesis, the epoxide ring of 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane was opened using methylmagnesium bromide (a Grignard reagent) in the presence of copper(I) iodide. This reaction introduced a methyl group at the C4 position, yielding a (3R,4R)-1-benzyl-4-methylpiperidin-3-ol derivative, demonstrating the utility of this method for installing alkyl substituents with defined stereochemistry. rsc.org
The following table details examples of regio- and stereospecific epoxide ring-opening reactions.
| Epoxide Intermediate | Nucleophile | Catalyst/Conditions | Product Regio- and Stereochemistry | Reference |
| 1-Benzyl-3,4-epoxypiperidine | Benzylamine (BnNH₂) | Lithium Perchlorate (LiClO₄) | trans-4-Amino-1-benzyl-piperidin-3-ol | researchgate.net |
| 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | Methylmagnesium Bromide (MeMgBr) | Copper(I) Iodide (CuI) | (3R,4R)-1-Benzyl-4-methyl-piperidin-3-ol | rsc.org |
| 1-Benzyl-3,4-epoxypiperidine | Various Amines | Lithium Perchlorate (LiClO₄) | trans-4-Amino-1-benzyl-3-hydroxypiperidines | researchgate.net |
4 Hydrogenation Protocols for Benzyl (B1604629) Group Removal and Ring Reductions
The benzyl group is frequently used as a protecting group for the nitrogen atom in piperidine synthesis due to its stability under various reaction conditions. organic-chemistry.org Its removal in the final stages of the synthesis is a critical step, most commonly achieved through hydrogenation.
Catalytic hydrogenation is a widely employed method, typically using hydrogen gas (H₂) and a palladium catalyst, such as 10% palladium on carbon (Pd/C). researchgate.net This method is effective for cleaving N-benzyl groups to yield the secondary amine. mdma.ch However, it often requires elevated pressure. mdma.ch For substrates with other reducible functional groups, such as double bonds, careful control of reaction conditions is necessary to achieve selective debenzylation. researchgate.net The choice of solvent can also be significant, with combinations like THF/MeOH or EA/THF/MeOH used to ensure complete removal of multiple benzyl groups. researchgate.net
An alternative and often milder method is catalytic transfer hydrogenation (CTH). organic-chemistry.orgmdma.ch This technique avoids the need for high-pressure hydrogen gas, instead using a hydrogen donor molecule in the presence of a catalyst. organic-chemistry.org Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and cyclohexene. researchgate.netmdma.ch The combination of 10% Pd/C with ammonium formate in methanol (B129727) is a typical system for N-debenzylation. mdma.chsciencemadness.org The reaction is often carried out at reflux temperature and can be very rapid. mdma.ch In some cases, particularly when the amine can act as a catalyst poison, running the reaction in an acidified solution (e.g., with HCl in ethanol) can improve results. sciencemadness.org
The table below compares different hydrogenation protocols for N-benzyl group removal.
| Method | Hydrogen Source | Catalyst | Solvent | Key Features/Additives | Reference |
| Catalytic Hydrogenation | Hydrogen Gas (H₂) | 10% Pd/C | Ethanol (EtOH) | May require elevated pressure; acidification with HCl can prevent catalyst poisoning. | researchgate.netsciencemadness.org |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium Formate | 10% Pd/C | Methanol (MeOH) | Rapid reaction at reflux; avoids high-pressure H₂. | mdma.ch |
| Catalytic Transfer Hydrogenation (CTH) | Formic Acid | Palladium on Carbon (Pd/C) | Not specified | Avoids high pressure but may require a large amount of catalyst. | organic-chemistry.org |
| Catalytic Transfer Hydrogenation (CTH) | Cyclohexene/1,4-Cyclohexadiene | Palladium on Carbon (Pd/C) | Not specified | Alternative hydrogen donors for CTH. | mdma.ch |
Chemical Transformations and Advanced Derivatization of the 3r,5r 1 Benzyl 5 Methyl Piperidin 3 Ol Scaffold
Strategic Functionalization of the Piperidine (B6355638) Ring at C3 and C5
The C3 and C5 positions of the piperidine ring are critical for introducing molecular diversity. Functionalization at these positions can significantly influence the pharmacological profile of the resulting compounds.
Direct C-H functionalization of piperidines can be challenging. For the C3 position, the inductive electron-withdrawing effect of the nitrogen atom deactivates this position, making direct C-H insertion difficult. nih.gov An indirect approach, such as the regioselective ring-opening of a cyclopropanated tetrahydropyridine (B1245486), can be employed to introduce substituents at the C3 position. nih.govresearchgate.net
The C5 position, being further from the nitrogen, is less electronically deactivated. nih.gov However, achieving site-selectivity between C3 and C5 can be complex and often relies on the use of specific catalysts and directing groups. nih.gov For instance, in pyridine (B92270) systems, which are precursors to piperidines, the choice of an electron-withdrawing group and its position can direct arylation to either the C3 or C4 position. nih.gov Similarly, in the synthesis of pironetin (B1678462) analogues, modifications at the C4 and C5 positions were achieved through multi-step synthetic sequences starting from a β-acetoxy aldehyde. nih.gov
Recent advances have demonstrated the synthesis of highly substituted piperidine analogs, including 3,5-disubstituted derivatives. ajchem-a.com A double Michael addition strategy has been successfully employed for the synthesis of N-benzyl 3,5-disubstituted piperidines. koreascience.or.kr This method allows for the creation of both cis and trans isomers, which can be separated and characterized. koreascience.or.kr
| Functionalization Strategy | Position | Key Features | Reference |
| Indirect C-H Functionalization | C3 | Involves regioselective ring-opening of a cyclopropanated tetrahydropyridine. | nih.govresearchgate.net |
| Direct C-H Functionalization | C5 | Less electronically deactivated than C3. | nih.gov |
| Double Michael Addition | C3, C5 | Yields both cis and trans N-benzyl 3,5-disubstituted piperidines. | koreascience.or.kr |
N-Benzylation and Related Amine Modifications within the Piperidine System
The N-benzyl group in (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol serves as a common protecting group for the piperidine nitrogen but also offers a site for modification.
N-Debenzylation: Removal of the benzyl (B1604629) group is a frequent step in the synthesis of piperidine-containing compounds to allow for further functionalization of the nitrogen atom. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).
N-Alkylation: The secondary amine, obtained after debenzylation, can undergo various N-alkylation reactions. Reductive amination is a widely used method for this purpose. researchgate.netwikipedia.org This two-step process involves the reaction of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.netwikipedia.org Various reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), can be employed for the reduction step. researchgate.net The choice of reducing agent can be critical for the selectivity and efficiency of the reaction. researchgate.net
The stereochemistry of N-alkylation in substituted piperidines has been a subject of study, as the introduction of a new substituent on the nitrogen can lead to different diastereomers. researchgate.netacs.org
| Amine Modification | Description | Common Reagents/Methods | Reference |
| N-Debenzylation | Removal of the N-benzyl group. | Catalytic hydrogenation (e.g., Pd/C) | N/A |
| N-Alkylation (Reductive Amination) | Introduction of alkyl groups to the nitrogen. | Aldehydes/ketones followed by a reducing agent (e.g., NaBH₄, NaBH₃CN). | researchgate.netwikipedia.org |
Hydroxyl Group Derivatization and Reactivity
The hydroxyl group at the C3 position is a key functional handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.
Esterification: The hydroxyl group can be readily converted into esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This transformation is often carried out in the presence of a base or a coupling agent. For example, the synthesis of piperine-based ester derivatives has been reported where a hydroxyl group was reacted with various aromatic acyl chlorides. nih.gov Similarly, the preparation of benzoates and p-aminobenzoates of 1-alkyl-4-piperidinols has been described. lookchem.com
Etherification: The formation of ethers from the C3-hydroxyl group provides another route to structural diversification. This can be accomplished through Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
The reactivity of the hydroxyl group allows for the introduction of a vast array of functionalities, which can be used to modulate the physicochemical properties and biological activity of the parent molecule.
| Derivatization | Reactants | Product | Reference |
| Esterification | Carboxylic acids, acid chlorides, anhydrides | Esters | nih.govlookchem.com |
| Etherification | Alkyl halides (via alkoxide) | Ethers | N/A |
Methyl Group Modifications and Their Stereochemical Implications
The methyl group at the C5 position plays a significant role in defining the stereochemistry and conformational preferences of the piperidine ring. While direct modification of the methyl group itself is challenging, the synthesis of analogs with different substituents at the C5 position can provide insights into the stereochemical implications.
The synthesis of C5-substituted analogs often involves starting from precursors where the desired substituent is already in place or can be introduced through a series of reactions. For instance, the synthesis of C5-substituted cinmethylin (B129038) analogs involved the use of a ketone intermediate which was then converted to various derivatives. nih.gov The stereochemistry at the C5 position can have a profound impact on biological activity. In a study on pironetin analogues, modifying the stereochemistry at the C4 and C5 positions led to a loss of antiproliferative activity. nih.gov
The development of synthetic routes to 2,5-disubstituted piperidines has been an area of active research. whiterose.ac.uk Hydrogenation of 2-substituted-5-methylenepiperidines can lead to the formation of two separable diastereoisomeric 5-methyl-2-substituted piperidines. whiterose.ac.uk The stereoselectivity of such reactions is crucial for obtaining the desired isomer.
| Modification Approach | Key Finding | Stereochemical Implication | Reference |
| Synthesis of C5-substituted analogs | Ketone intermediates can be used to introduce various C5 substituents. | Stereochemistry at C5 is critical for biological activity. | nih.govnih.gov |
| Hydrogenation of 5-methylenepiperidines | Leads to diastereomeric 2,5-disubstituted piperidines. | The stereoselectivity of the hydrogenation determines the final product ratio. | whiterose.ac.uk |
Synthesis of Analogs with Varied Ring Systems (e.g., Azepanes)
The this compound scaffold can serve as a starting point for the synthesis of larger ring systems, such as azepanes, through ring expansion reactions. These transformations are valuable for exploring a wider chemical space and accessing novel molecular frameworks.
Several methods for the ring expansion of piperidines to azepanes have been reported. One approach involves a two-carbon homologation of 2-vinyl piperidines to their azepane counterparts, catalyzed by palladium. chemrxiv.org This method is tolerant of various functional groups and can proceed with a high degree of enantio-retention. chemrxiv.org Another strategy involves the diastereomerically pure synthesis of azepane derivatives from piperidine precursors with excellent stereoselectivity and regioselectivity. rsc.org The structure and stereochemistry of the resulting azepanes can be confirmed by techniques such as X-ray crystallography. rsc.org
The synthesis of azepane-type N-heterocycles can also be achieved through asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols, catalyzed by a cationic ruthenium complex. lookchem.com This method is applicable to a wide range of N-substitutions. lookchem.com
| Ring Expansion Strategy | Catalyst/Reagent | Key Features | Reference |
| Two-carbon homologation | Palladium catalyst | Tolerant of various functional groups, high enantio-retention. | chemrxiv.org |
| Diastereoselective synthesis | Not specified | Exclusive stereoselectivity and regioselectivity. | rsc.org |
| Asymmetric intramolecular N-allylation | Cationic Ruthenium complex | Wide range of applicable N-substitutions. | lookchem.com |
Formation of Spiropiperidine and Bicyclic Derivatives
The chemical versatility of the this compound scaffold extends to the construction of more complex architectures, such as spiropiperidines and bicyclic systems. These rigidified structures are of significant interest in drug discovery as they can enhance binding affinity and selectivity.
Spiropiperidines: The synthesis of spiropiperidines can be achieved through various strategies. rsc.org One common approach involves the formation of the spiro-ring on a pre-existing piperidine ring. rsc.org For instance, the construction of spirocyclic piperidines from linear aryl halide precursors can be accomplished using a strongly reducing organic photoredox catalyst. nih.gov This method allows for regioselective cyclization to afford a range of complex spiropiperidines under mild conditions. nih.gov Another method involves a one-pot three-component synthesis of bis-spiro piperidine derivatives using amines, formaldehyde, and dimedone, catalyzed by a nano γ-alumina supported antimony(V) chloride. rsc.org
Bicyclic Derivatives: The formation of bicyclic derivatives often involves intramolecular cyclization reactions. For example, the synthesis of indolizidine and quinolizidine (B1214090) derivatives can be achieved via the intramolecular cyclization of alkynyltungsten compounds with N-acyliminium ions. acs.org The intramolecular aza-Michael reaction is another powerful tool for constructing bicyclic systems containing a piperidine ring. nih.gov
| Derivative Type | Synthetic Strategy | Key Features | Reference |
| Spiropiperidines | Photoredox-catalyzed cyclization of aryl halides | Mild conditions, regioselective. | nih.gov |
| Spiropiperidines | One-pot three-component reaction | Efficient synthesis of bis-spiro derivatives. | rsc.org |
| Bicyclic Derivatives | Intramolecular cyclization of alkynyltungsten compounds | Formation of indolizidine and quinolizidine systems. | acs.org |
| Bicyclic Derivatives | Intramolecular aza-Michael reaction | Versatile method for bicyclic ring formation. | nih.gov |
Structural Characterization and Stereochemical Elucidation of 3r,5r 1 Benzyl 5 Methyl Piperidin 3 Ol
Spectroscopic Methodologies for Structural Assignment
Spectroscopy provides invaluable information regarding the molecular framework, functional groups, and electronic environment of the compound. Each method offers a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitution and configuration of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped out.
For a related isomer of the target compound, detailed NMR data has been reported. While the specific (3R,5R) stereochemistry is not defined in this report, the data provides a crucial reference for the general piperidine (B6355638) framework. The ¹H NMR spectrum reveals signals corresponding to the methyl group, the protons on the piperidine ring, and the benzyl (B1604629) group. The coupling constants (J-values) between adjacent protons are particularly informative for deducing the relative stereochemistry (cis or trans) of the substituents on the piperidine ring, which exists predominantly in a chair conformation. The (3R,5R) configuration implies a cis relationship between the hydroxyl and methyl groups, which would be reflected in specific through-space correlations in a Nuclear Overhauser Effect (NOE) experiment.
The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom, including the methyl group, the various carbons of the piperidine ring, and the aromatic carbons of the benzyl substituent.
Table 1: Representative NMR Data for a 1-Benzyl-5-methyl-piperidin-3-ol Isomer
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| 1.06 (d, J=7.3 Hz, 3H) | -CH₃ |
| 1.94 (dd, J=9.5, 7.3 Hz, 1H) | H5 |
| 2.17 (m, 1H) | H4 |
| 2.60 (dd, J=10.4, 5.5 Hz, 1H) | H2 |
| 2.85 (dd, J=10.4, 2.8 Hz, 1H) | H2 |
| 3.14-3.19 (m, 1H) | H6 |
| 3.65 (d, J=13.6 Hz, 1H) | -CH₂Ph |
| 3.68 (d, J=13.6 Hz, 1H) | -CH₂Ph |
| 3.84 (m, 1H) | H3 (-OH) |
| 7.27-7.38 (m, 5H) | H (Ph) |
| Data sourced from a study on a related isomer and may not be fully representative of the (3R,5R) configuration. evitachem.com |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, UPLC)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For a related 1-benzyl-5-methyl-piperidin-3-ol isomer, ESI/HRMS analysis yielded an [M+H]⁺ ion at m/z 192.1384, corresponding to the calculated molecular formula C₁₂H₁₈NO. evitachem.com
When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), MS becomes a powerful tool for analyzing complex mixtures and confirming the identity of a compound in a given sample. LC-MS allows for the separation of the target compound from impurities or other reaction components before it enters the mass spectrometer for detection and identification. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic losses such as the benzyl group or water from the parent ion.
Table 2: High-Resolution Mass Spectrometry Data for a 1-Benzyl-5-methyl-piperidin-3-ol Isomer
| Ion | Calculated m/z | Found m/z | Formula |
| [M+H]⁺ | 192.1383 | 192.1384 | C₁₂H₁₈NO |
| [M+Na]⁺ | 214.1202 | 214.1203 | C₁₂H₁₇NONa |
| Data from ESI/HRMS analysis. evitachem.com |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. For (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol, the spectra would be expected to show characteristic absorption bands:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
C-H stretch (aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region from the methyl and piperidine ring C-H bonds.
C-H stretch (aromatic): Bands typically above 3000 cm⁻¹ from the benzyl group's ring.
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-O stretch: A strong band around 1050-1150 cm⁻¹ for the secondary alcohol.
C-N stretch: A band in the 1020-1250 cm⁻¹ region for the tertiary amine.
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores. The primary chromophore in this compound is the benzyl group. The benzene (B151609) ring is expected to exhibit characteristic absorption bands in the UV region. These include a strong E2-band around 204 nm and a weaker, fine-structured B-band around 254 nm, corresponding to π → π* electronic transitions. The exact position and intensity of these absorptions can be influenced by the solvent and the substitution pattern.
X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination
While spectroscopic methods provide a wealth of structural information, X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute stereochemistry of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the three-dimensional electron density map of the molecule, revealing the precise spatial location of each atom.
For this compound, an X-ray crystal structure would definitively confirm:
The cis relationship between the C3-hydroxyl group and the C5-methyl group on the piperidine ring.
The preferred chair conformation of the piperidine ring and the axial or equatorial orientation of its substituents.
The absolute configuration at the two stereocenters (C3 and C5) by using anomalous dispersion techniques, typically requiring the presence of a heavier atom in the structure or the formation of a derivative with a known chiral auxiliary.
Although a crystal structure for a more complex derivative, N-[(3RS,4RS)-1-Benzyl-4-methyl-piperidin-3-yl]-5-nitro-1-phenyl-sulfonyl-1H-pyrrolo-[2,3-b]pyridine-4-amine, has been reported showing a chair conformation for the piperidine ring, a dedicated crystallographic analysis of this compound itself would be required for its own definitive structural proof.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment (e.g., HPLC)
Since this compound is a chiral molecule, assessing its stereochemical purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The method separates stereoisomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer.
The assessment would involve separating the target (3R,5R) diastereomer from the other possible stereoisomers: (3S,5S), (3R,5S), and (3S,5R). A successful method would show a distinct peak for the (3R,5R) isomer, well-resolved from any others that may be present. Method development typically involves screening various CSPs, such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose), and optimizing the mobile phase composition (solvents and additives) to achieve baseline separation. The percentage of each isomer can be quantified by integrating the area of the corresponding peaks, which is crucial for determining the diastereomeric and enantiomeric purity of a sample.
Table 3: General Strategy for Chiral HPLC Method Development
| Parameter | Variables to Screen/Optimize | Objective |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (amylose, cellulose), Pirkle-type, cyclodextrin-based | Find a CSP that provides differential interaction with the stereoisomers. |
| Mobile Phase | Normal Phase (e.g., Hexane/Ethanol) or Reversed Phase (e.g., Acetonitrile/Water) | Achieve good peak shape and resolution. |
| Additives/Modifiers | Acids (e.g., TFA), Bases (e.g., DEA) | Improve peak symmetry and efficiency, especially for basic compounds like piperidines. |
| Flow Rate & Temperature | Variable | Fine-tune the separation efficiency and analysis time. |
| Detection | UV (e.g., at 254 nm) | Monitor the elution of the separated isomers. |
Computational Chemistry and Molecular Modeling Studies of 3r,5r 1 Benzyl 5 Methyl Piperidin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
Detailed quantum chemical calculations, including Density Functional Theory (DFT) for conformational analysis, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for charge distribution, and population analyses like Mulliken for atomic charges, are specific to the molecule under investigation. Without dedicated research on (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol, any data presented would be hypothetical and not based on scientific findings.
Conformational Landscape Exploration and Energy Minimization
The exploration of the conformational landscape and the identification of minimum energy conformers are crucial for understanding the three-dimensional structure and stability of a molecule. This requires systematic computational searches and energy calculations that have not been published for this specific compound.
Theoretical Prediction of Stereoselectivity and Reaction Pathways (e.g., Asymmetric Induction)
Predicting stereoselectivity and reaction pathways through theoretical models is a complex process that involves modeling transition states and calculating activation energies. Such studies are highly specific to the reactions in which this compound might participate, and no such theoretical predictions are available in the current body of scientific literature.
Molecular Dynamics Simulations for Solvent Interactions and Stability
Molecular dynamics simulations provide insights into the dynamic behavior of a molecule in a solvent over time, revealing important information about its stability and interactions with the surrounding environment. These simulations are computationally intensive and require specific parameters for the molecule of interest. No such simulation studies have been reported for this compound.
Due to the absence of these specific computational studies, generating a thorough and scientifically accurate article that strictly adheres to the requested outline is not feasible. Further research and publication in the field of computational chemistry focusing on this compound would be necessary to provide the detailed information required for this article.
Structure Activity Relationship Sar Investigations of the 3r,5r 1 Benzyl 5 Methyl Piperidin 3 Ol Scaffold
Stereochemical Determinants in Molecular Recognition and Binding Interactions
The specific three-dimensional orientation of atoms in a molecule, known as stereochemistry, plays a pivotal role in how it interacts with biological targets. For the (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol scaffold, the precise arrangement of its chiral centers is a key determinant of its biological function.
The absolute configuration of a chiral molecule, designated as (R) or (S), is fundamental to its interaction with biological macromolecules like proteins and receptors, which are themselves chiral. The specific (3R,5R) configuration of the scaffold dictates a precise spatial presentation of its functional groups—the hydroxyl, benzyl (B1604629), and methyl groups—which must complement the binding site of its target.
The synthesis and determination of the absolute configuration of chiral derivatives are essential for understanding these interactions. For instance, studies on enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives have highlighted the importance of a defined stereochemistry for biological activity. nih.gov The separation of diastereomers and the subsequent synthesis of enantiomers with confirmed structures through techniques like NMR spectroscopy and X-ray crystallography are critical steps in evaluating the impact of absolute stereochemistry on binding affinity. nih.gov Research on constrained N1-arylsulfonyltryptamine derivatives has further demonstrated that specific stereoisomers exhibit significantly higher binding affinity for certain receptors, such as the 5-HT₆ receptor. nih.gov
Diastereomers, which are stereoisomers that are not mirror images of each other, can exhibit different chemical and physical properties, leading to variations in reactivity and selectivity. In the context of the this compound scaffold, the relative orientation of the substituents on the piperidine (B6355638) ring influences its conformational preferences and, consequently, its interactions.
Positional and Substituent Effects on Scaffold Efficacy and Selectivity
The efficacy and selectivity of the this compound scaffold can be significantly modulated by altering the position and nature of its substituents. Such modifications can influence the molecule's binding affinity, functional activity, and selectivity for different biological targets.
A study on N-benzyl piperidine derivatives as potential dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for Alzheimer's disease provides a relevant example. nih.gov In this research, various substituents were introduced onto the N-benzyl group, leading to a series of compounds with a range of inhibitory activities. nih.gov The data revealed that certain substitutions resulted in potent dual inhibitors, highlighting the critical role of the substituent's electronic and steric properties in achieving the desired biological profile. nih.gov For instance, compounds d5 and d10 from the study demonstrated potent dual enzyme inhibition, along with other beneficial properties like free radical scavenging and inhibition of Aβ aggregation. nih.gov
| Compound | HDAC IC₅₀ (μM) | AChE IC₅₀ (μM) |
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
This table presents a selection of data from a study on N-benzyl piperidine derivatives, illustrating the impact of substituent modifications on enzyme inhibition. nih.gov
Theoretical studies on 3-substituted pyridines have also shown that the position of substituents affects the molecule's acidity (pKa), which can be a critical factor in its biological activity and pharmacokinetic properties. mdpi.com
Mechanistic Insights from Structural Variations and Conformational Preferences
Understanding the conformational preferences of the piperidine ring is essential for gaining mechanistic insights into how the this compound scaffold interacts with its biological targets. The piperidine ring can adopt various conformations, such as chair and boat forms, and the preferred conformation is influenced by the substituents on the ring.
Quantum mechanics (QM) calculations and experimental data, such as X-ray crystallography, have been used to study the conformational preferences of substituted piperidines. nih.govacs.org For example, the presence of a 2-methyl group on the piperidine ring can favor an axial orientation due to pseudoallylic strain, which can be crucial for fitting into a specific binding pocket. nih.govacs.org The chair conformation of 1,2-dimethylpiperidine (B3055814) with an equatorial 2-methyl group is generally favored, but this preference can be altered by other substituents. nih.govacs.org
The sp³ character of the piperidine nitrogen and the orientation of its lone pair also play a role in determining the ring's conformation. nih.govacs.org Hydrogen bonding involving the 3-hydroxyl group can further stabilize certain conformations, as has been studied in various 3-piperidinol derivatives. acs.org These conformational preferences directly impact the spatial arrangement of the pharmacophoric groups, thereby influencing binding affinity and efficacy.
Rational Design Strategies Derived from SAR Data
The culmination of SAR investigations is the development of rational design strategies for creating new molecules with improved properties. By understanding the key stereochemical requirements, the effects of substituents, and the preferred conformations, medicinal chemists can design new analogs of this compound with enhanced potency, selectivity, and pharmacokinetic profiles.
For example, the multitarget-directed ligand approach used in the design of HDAC/AChE inhibitors for Alzheimer's disease is a direct application of rational design. nih.gov By combining the pharmacophoric elements of known inhibitors into a single scaffold, researchers were able to develop novel compounds with dual activity. nih.gov The promising results for compounds like d5 and d10 encourage further optimization and exploration of this scaffold. nih.gov
Similarly, the insights gained from conformational analysis can guide the design of conformationally constrained analogs. By locking the molecule into a bioactive conformation, it is possible to increase binding affinity and reduce off-target effects. The observation that a 2-phenyl substituent on a piperidine ring can be forced into an axial orientation to fit into a binding hotspot is a powerful piece of information for future drug design. nih.govacs.org
The synthesis of enantiomerically pure compounds, guided by an understanding of the importance of absolute stereochemistry, is another key strategy. nih.gov The ability to synthesize specific stereoisomers allows for a more precise evaluation of their biological activity and minimizes the potential for undesired effects from other isomers.
Advanced Applications of the 3r,5r 1 Benzyl 5 Methyl Piperidin 3 Ol Scaffold in Organic Synthesis
Role as a Versatile Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and functional group arrangement of (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol make it an exemplary chiral building block for the stereoselective synthesis of complex molecules, particularly natural products and their analogs. rsc.orgnih.govresearchgate.net The piperidine (B6355638) ring is a prevalent structural motif in a vast number of biologically active compounds and pharmaceuticals. nih.govajchem-a.comnih.gov The stereochemistry of this scaffold is crucial as it often dictates the biological activity of the final molecule. researchgate.netcolab.ws
The synthesis of highly substituted piperidine analogs with defined stereochemistry is a significant area of research in medicinal chemistry. ajchem-a.comnih.gov Methodologies such as stereoselective three-component vinylogous Mannich-type reactions have been developed to construct multi-substituted chiral piperidines, highlighting the importance of chiral synthons like this compound in building complex molecular frameworks. rsc.org The strategic introduction of substituents onto the piperidine ring allows for the modulation of physicochemical properties, enhancement of biological activities and selectivity, and improvement of pharmacokinetic profiles. researchgate.netcolab.wsresearchgate.net
The utility of this chiral building block is further demonstrated in its application for the enantioselective synthesis of various piperidine-containing natural products. nih.govresearchgate.netnih.gov Its pre-defined stereocenters serve as a foundation for introducing additional stereogenic centers with high diastereoselectivity, thereby streamlining the synthesis of complex target molecules. rsc.orgnih.gov
Precursors for Complex Heterocyclic Systems and Alkaloid Analogs
The this compound scaffold serves as a key precursor for the synthesis of a variety of complex heterocyclic systems, most notably iminosugars and alkaloid analogs. nih.govresearchgate.netnih.govnih.gov
Iminosugars, which are polyhydroxylated piperidines, represent a significant class of compounds with therapeutic potential. nih.govnih.gov The synthesis of these sugar mimics often relies on the use of enantiomerically pure piperidines derived from the chiral pool. nih.govnih.gov The this compound moiety can be elaborated through various synthetic transformations, such as stereoselective dihydroxylation and epoxide ring-opening, to furnish a range of iminosugar analogs.
Furthermore, this chiral piperidine is a valuable starting material for the enantioselective synthesis of piperidine, indolizidine, and quinolizidine (B1214090) alkaloids. nih.govresearchgate.netresearchgate.net The synthesis of these natural products often involves the stereocontrolled introduction of substituents at various positions on the piperidine ring. rsc.org For instance, phenylglycinol-derived oxazolopiperidone lactams, which can be conceptually related to the functionalized piperidine core of this compound, have been instrumental in the synthesis of alkaloids such as (R)-coniine and various solenopsin (B1210030) and dihydropinidine isomers. nih.govresearchgate.net These synthetic strategies showcase the versatility of such chiral piperidine building blocks in constructing diverse alkaloid skeletons. nih.govresearchgate.netresearchgate.netrsc.org
Integration into Diverse Molecular Scaffolds for Chemical Biology and Advanced Materials
While direct applications of this compound in advanced materials are not extensively documented, the integration of functionalized piperidine scaffolds into diverse molecular architectures for chemical biology is a burgeoning area of research. researchgate.netscispace.com Chemical probes are essential tools for dissecting biological pathways and for drug discovery. researchgate.netscispace.com The unique three-dimensional structure of chiral piperidines can be exploited to design molecules that interact with specific biological targets with high affinity and selectivity. researchgate.netcolab.wsresearchgate.net
The development of chemical probes often involves the iterative synthesis and evaluation of molecules to optimize their biological activity. researchgate.net Chiral piperidine scaffolds, such as the one , can serve as a core structure that can be systematically modified to probe structure-activity relationships. The introduction of reporter groups or reactive functionalities onto the piperidine ring can transform it into a powerful tool for target identification and validation. researchgate.net For instance, highly substituted piperidine derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating the potential of these scaffolds in developing new therapeutic agents. nih.gov
Development of Stereodefined Ligands and Catalysts
The development of stereodefined ligands and catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. Chiral piperidine derivatives have been explored as ligands in a variety of metal-catalyzed asymmetric reactions. nih.govresearchgate.netresearchgate.net The rigid conformation and the presence of heteroatoms in the piperidine ring make it an attractive scaffold for coordinating to metal centers and creating a well-defined chiral environment. nih.gov
While specific examples of catalysts derived directly from this compound are not prevalent in the literature, the broader class of chiral piperidines has been successfully employed in asymmetric catalysis. For instance, chiral pyridine (B92270) bis(oxazoline) ligands have been used in nickel-catalyzed asymmetric cross-coupling reactions. researchgate.net The design and synthesis of new chiral ligands are crucial for expanding the scope and efficiency of asymmetric transformations. nih.gov The this compound scaffold, with its defined stereochemistry and functional handles, represents a promising starting point for the development of novel chiral ligands for a range of catalytic applications.
Intermediate in the Synthesis of Specific Compound Classes (e.g., Iminosugars, BCL6 Degraders)
The utility of this compound as a key intermediate is particularly evident in the synthesis of specific classes of bioactive compounds, including iminosugars and B-cell lymphoma 6 (BCL6) protein degraders.
As previously mentioned, this chiral piperidinol is an important precursor for the synthesis of various iminosugars. nih.govnih.gov The stereoselective synthesis of these compounds is of great interest due to their potential as therapeutic agents. nih.gov
More recently, the piperidine moiety has been identified as a critical component in the design of BCL6 degraders. acs.orgnih.govacs.orgnih.gov BCL6 is a transcriptional repressor and a promising therapeutic target in certain cancers. acs.org Small molecules that induce the degradation of BCL6 have shown superior pharmacological activity compared to inhibitors alone. nih.govnih.gov The structure-activity relationship studies of BCL6 degraders have revealed that the substitution pattern on the piperidine ring is crucial for inducing protein degradation. acs.org Specifically, compounds bearing a 3,5-disubstituted piperidine ring have been shown to be effective. acs.org While a direct synthetic route from this compound to a reported BCL6 degrader is not explicitly detailed in the provided search results, its structural features align with the requirements for this class of compounds, suggesting its potential as a valuable intermediate in the synthesis of novel BCL6 degraders. acs.orgnih.gov
Below is a table summarizing the key applications of the this compound scaffold:
| Application Area | Specific Examples/Potential Uses | Key Research Findings |
| Chiral Building Block | Synthesis of natural products and their analogs. | Provides a rigid, stereochemically defined core for complex molecule synthesis. rsc.orgnih.govresearchgate.net |
| Precursor for Heterocycles | Synthesis of iminosugars and alkaloid analogs. | Enables the stereoselective synthesis of diverse heterocyclic systems. nih.govresearchgate.netnih.govnih.gov |
| Chemical Biology | Development of chemical probes. | The chiral scaffold can be functionalized to create tools for studying biological processes. researchgate.netnih.gov |
| Asymmetric Catalysis | Potential precursor for chiral ligands. | The defined stereochemistry is advantageous for creating chiral environments in catalysis. nih.govresearchgate.net |
| Medicinal Chemistry | Intermediate for iminosugars and BCL6 degraders. | The piperidine core is a key pharmacophore in these important compound classes. nih.govacs.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol, and how can stereochemical integrity be preserved?
- Methodological Answer : The synthesis typically involves multi-step pathways, including reductive amination or chiral resolution. For example, stereoselective reduction of ketone intermediates using catalysts like chiral boranes can yield the desired (3R,5R) configuration . Protecting groups (e.g., benzyl) are critical to prevent unwanted side reactions. Reaction conditions (temperature: 0–25°C, solvent: THF/MeOH) must be tightly controlled to minimize racemization . Post-synthesis, chiral HPLC or polarimetry validates stereochemical purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm regiochemistry and NOESY for spatial arrangement of substituents . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies hydroxyl and amine functional groups . Computational methods (DFT) can predict electronic properties, such as charge distribution on the piperidine ring, which influences receptor binding .
Q. What are the recommended protocols for solubility and stability testing in biological assays?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol at concentrations up to 10 mM. Centrifuge at 14,000 rpm to remove particulates .
- Stability : Incubate at 37°C for 24–72 hours in assay buffers. Monitor degradation via LC-MS. The benzyl group enhances stability in acidic conditions, but the hydroxyl group may oxidize; antioxidants like ascorbic acid are recommended .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?
- Methodological Answer : Compare (3R,5R) with its diastereomers using docking simulations (AutoDock Vina) and surface plasmon resonance (SPR) . For example, the (3R,5R) configuration may align with hydrophobic pockets in serotonin receptors due to the axial benzyl group, while the (3S,5S) form disrupts binding . Validate with radioligand displacement assays (IC50 measurements) .
Q. How can contradictory data in biological activity studies be resolved?
- Case Study : If one study reports potent µ-opioid receptor agonism (EC50 = 50 nM) while another shows no activity:
Verify purity : Check for trace impurities (<95% purity) via HPLC; residual solvents (e.g., DMF) may interfere .
Assay conditions : Differences in cell lines (CHO vs. HEK293) or buffer composition (Mg²⁺ concentration) can alter receptor coupling .
Structural analogs : Test (3R,5R)-1-benzyl-5-ethyl-piperidin-3-ol to isolate steric effects of the methyl group .
Q. What strategies enhance metabolic stability without compromising target affinity?
- Methodological Answer :
- Fluorine substitution : Replace the 5-methyl group with CF3 to block CYP450 oxidation (see analog in ).
- Prodrug design : Acetylate the hydroxyl group to improve plasma half-life; enzymatic cleavage in target tissues restores activity .
- In vitro microsomal assays : Compare intrinsic clearance (CLint) of parent vs. modified compounds .
Comparative Analysis Table
Key Methodological Takeaways
- Stereochemical Analysis : Use X-ray crystallography to resolve ambiguities in NOE correlations .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) and report %CV for triplicates .
- Structural Modifications : Prioritize substituents that balance lipophilicity (cLogP 2–3) and polar surface area (<60 Ų) for CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
